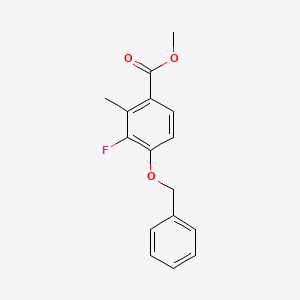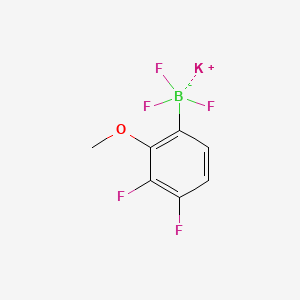
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . They are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Méthodes De Préparation
The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and provides a stable product . Industrial production methods also follow similar routes, ensuring the compound’s stability and purity .
Analyse Des Réactions Chimiques
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can be reduced using suitable reducing agents.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and other medicinal compounds.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .
Comparaison Avec Des Composés Similaires
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is compared with other similar compounds such as:
Boronic acids: These are less stable and more difficult to handle compared to organotrifluoroborates.
Boronate esters: These compounds lack atom-economy and are less efficient in certain reactions.
Organoboranes: These are air-sensitive and have limited functional-group compatibility.
The uniqueness of this compound lies in its stability, ease of handling, and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C7H5BF5KO |
|---|---|
Poids moléculaire |
250.02 g/mol |
Nom IUPAC |
potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
ZDPYMGFITQFCJX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
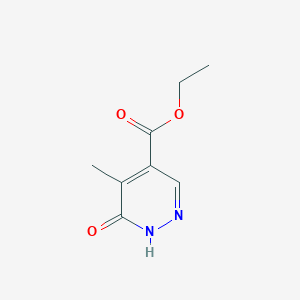
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
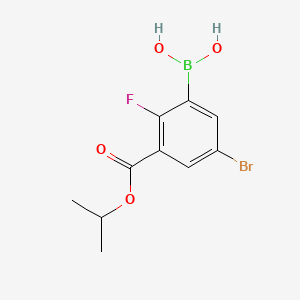

![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)

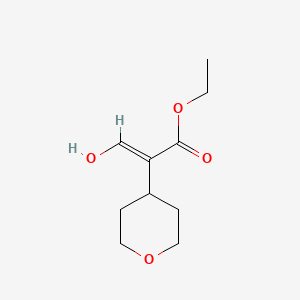
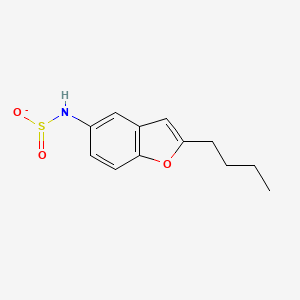


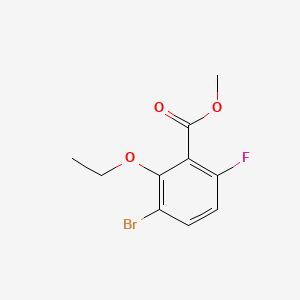
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
